Ethyl 3-(3-nitropyridin-4-ylamino)propionate
Description
Positional Isomerism
The compound’s structure permits two primary forms of isomerism:
- Nitro Group Position : Moving the nitro group to the 2- or 4-position on the pyridine ring would create distinct isomers with altered electronic and steric properties.
- Amino Group Attachment : Relocating the amino group to adjacent pyridine positions (e.g., 2- or 5-) would yield structural isomers.
No empirical data on such isomers exists in the reviewed literature, but synthetic routes to analogous compounds suggest these species could be theoretically synthesized.
Tautomerism
Tautomeric equilibria are unlikely due to:
- The nitro group’s strong electron-withdrawing nature, which stabilizes the aromatic pyridine ring
- The ethyl ester’s lack of acidic protons necessary for keto-enol tautomerism
- The amino group’s conjugation with the pyridine ring, minimizing proton mobility
Thus, the compound predominantly exists in its canonical form under standard conditions.
Properties
CAS No. |
234450-52-3 |
|---|---|
Molecular Formula |
C10H13N3O4 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
ethyl 3-[(3-nitropyridin-4-yl)amino]propanoate |
InChI |
InChI=1S/C10H13N3O4/c1-2-17-10(14)4-6-12-8-3-5-11-7-9(8)13(15)16/h3,5,7H,2,4,6H2,1H3,(H,11,12) |
InChI Key |
AULABXFAZRCETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C(C=NC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-nitropyridin-4-ylamino)propionate typically involves the reaction of 3-nitropyridine with ethyl 3-aminopropionate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated to a temperature range of 120-160°C for 16-20 hours under nitrogen protection .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The raw materials used in the synthesis are readily available, making the production cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-nitropyridin-4-ylamino)propionate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield ethyl 3-(3-aminopyridin-4-ylamino)propionate .
Scientific Research Applications
Drug Development
Ethyl 3-(3-nitropyridin-4-ylamino)propionate serves as a building block for developing new pharmaceuticals, particularly in the realms of anti-infective and anticancer therapies. The nitropyridine component has been linked to various biological activities, making it a candidate for drug synthesis aimed at targeting specific disease pathways.
Table 1: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Anticancer Therapy | Investigated for efficacy against cancer cell lines due to its unique structure. |
| Anti-infective Agents | Explored as a precursor in synthesizing compounds with antibacterial properties. |
| Neurological Disorders | Studied for potential neuroprotective effects, contributing to treatments for diseases like Alzheimer's. |
Mechanism of Action Studies
Research indicates that compounds similar to this compound can interact effectively with enzymes or receptors involved in disease pathways. Techniques such as molecular docking and binding affinity studies are employed to elucidate these interactions.
Case Study: Interaction with Enzymes
A study demonstrated that derivatives of this compound showed promising inhibitory effects on certain enzymes implicated in cancer progression, suggesting a pathway for therapeutic development .
Agricultural Applications
This compound has potential applications in agriculture, particularly as a pesticide or herbicide. The compound's ability to interact with biological systems makes it suitable for developing agrochemicals that target specific pests or diseases.
Table 2: Agricultural Applications
| Application Area | Description |
|---|---|
| Pesticide Development | Investigated for efficacy against specific agricultural pests. |
| Herbicide Properties | Explored for selective inhibition of weed growth without affecting crops. |
Mechanism of Action
The mechanism of action of ethyl 3-(3-nitropyridin-4-ylamino)propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, synthesis yields (where available), and applications of Ethyl 3-(3-nitropyridin-4-ylamino)propionate and analogous compounds:
| Compound Name | Substituents/Functional Groups | Molecular Formula | Yield (%) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| This compound | 3-Nitro, 4-amino pyridine; propionate ester | C11H13N3O4 | N/A | Hypothetical use in drug intermediates | - |
| Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate | 3-Nitro, 4-pyridyl; 2-oxo propanoate | C11H10N2O5 | 50 | Intermediate in heterocyclic synthesis | |
| Ethyl 3-oxo-3-(4-pyridyl)propionate | 4-Pyridyl; 3-oxo propionate | C11H11NO3 | N/A | Organic synthesis building block | |
| Ethyl 3-(pyridin-2-ylamino)propanoate | 2-Amino pyridine; propanoate ester | C10H14N2O2 | N/A | Pharmaceutical intermediate | |
| Ethyl 3-[3-amino-4-(methylamino)benzoylamino]propionate | Complex amino/methylamino benzoyl-pyridine | C20H23N5O3 | N/A | Drug candidate (e.g., kinase inhibitors) |
Key Observations:
- Nitro vs.
- Amino Linkage: The amino group at the pyridine 4-position may increase basicity and hydrogen-bonding capacity, distinguishing it from non-amino derivatives such as Ethyl 3-oxo-3-(4-pyridyl)propionate .
Biological Activity
Ethyl 3-(3-nitropyridin-4-ylamino)propionate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula , which indicates the presence of an ethyl ester group, a propionate backbone, and a nitropyridine moiety. The nitropyridine component is particularly significant as it contributes to the compound's biological activity, including interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors involved in disease pathways. Research indicates that compounds containing nitropyridine can exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing cellular responses.
- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may also exhibit such effects.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity. For instance, compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. A comparative analysis of its activity against common pathogens could provide insights into its potential use as an antimicrobial agent.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial (potential) | |
| Related Nitropyridine Compounds | Effective against E. coli and S. aureus |
Anticancer Activity
Research has also explored the anticancer potential of nitropyridine derivatives. This compound's structural similarity to known anticancer agents suggests it may inhibit cancer cell proliferation. Studies involving cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) should be conducted to assess its cytotoxic effects.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that compounds with similar nitropyridine structures can effectively inhibit tumor growth in various cancer models. For example, studies on imidazopyridine derivatives have shown promising results in inhibiting Plasmodium falciparum, the causative agent of malaria, indicating the broader applicability of nitro-containing compounds in infectious diseases .
- Mechanistic Insights : Investigations into the binding interactions between this compound and target proteins are essential for understanding its biological mechanisms. Molecular docking studies can reveal binding affinities and interaction sites that are crucial for its pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
